N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Description
N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides and Inhibition of Fatty Acid Synthesis
Chloroacetamides such as alachlor and metazachlor are notable for their use as selective herbicides. These compounds, including variations like 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, are effective in controlling annual grasses and broad-leaved weeds in a variety of crops. They function by inhibiting fatty acid synthesis in target plants, impacting growth and development (Weisshaar & Böger, 1989).
Anticancer Properties of Hybrid Molecules
The design of drug-like small molecules often involves the pharmacophore hybridization approach. A notable example is the synthesis of a non-condensed pyrazoline-bearing hybrid molecule combined with 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound demonstrates anticancer properties and is a product of a cost-effective synthesis method. The structure of the compound, which includes 3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl and 2-oxoethylsulfanyl-1,3,4-thiadiazol-2-yl acetamide components, was confirmed through various spectroscopic methods. Its anticancer activity was also assessed in vitro (Yushyn et al., 2022).
Heterocyclic Compounds in Pharmacological Evaluation
Heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives exhibit a range of biological activities and are often studied for their pharmacological potential. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds in this category have shown significant effects in various assays, indicating their potential in therapeutic applications (Faheem, 2018).
Anticancer Activity of 1,3-Oxazole Derivatives
A series of 4-arylsulfonyl-1,3-oxazoles were synthesized and their anticancer activities were evaluated against a panel of 59 cancer cell lines. Compounds within this series showed varying levels of activity against specific cancer cell lines, highlighting their potential as lead compounds for further research into anticancer therapeutics. The specificity of these compounds towards certain cancer cell lines suggests their potential in targeted cancer therapy (Zyabrev et al., 2022).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-16(11-14)23-19(25)13-28-20-21(26)24(9-8-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXMZGESYASMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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